Ethyl 3,4-ethylenedioxybenzoylformate

Beschreibung

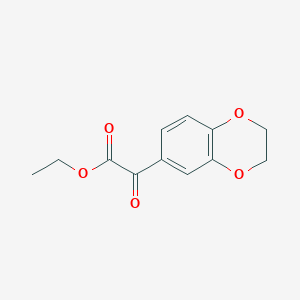

Ethyl 3,4-ethylenedioxybenzoylformate is an organic ester characterized by a benzoylformate backbone substituted with a fused 1,2-dioxyethylene (ethylenedioxy) ring at the 3,4-positions of the benzene ring. This structure confers unique electronic properties due to the electron-rich ethylenedioxy group, which enhances conjugation and stability.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-15-12(14)11(13)8-3-4-9-10(7-8)17-6-5-16-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCREKCZMKTIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374517 | |

| Record name | ethyl 3,4-ethylenedioxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131030-47-2 | |

| Record name | ethyl 3,4-ethylenedioxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathway

The protocol involves five sequential steps:

-

Thioetherification : Formation of a sulfur-bridged intermediate using Na₂S·9H₂O and chloracetate.

-

Claisen Condensation : Reaction with sodium methylate and oxalic acid diethyl ester to generate a dicarboxylate sodium salt.

-

O-Alkylation : Introduction of the ethylenedioxy group via 1,2-ethylene dichloride in dimethylformamide (DMF) with K₂CO₃.

-

Hydrolysis : Conversion of esters to carboxylic acids using NaOH.

-

Decarboxylation : Thermal removal of carboxyl groups to yield the final product.

Critical Modifications for Benzoylformate Synthesis

-

Substrate Adjustment : Replacing thiophene derivatives with a benzoylformate precursor.

-

Catalyst System : Tetrabutylammonium bromide as a phase-transfer catalyst enhances O-alkylation efficiency (95.3% yield in intermediate steps).

-

Decarboxylation Optimization : Bubbling air during decarboxylation minimizes byproducts, increasing overall yield to 84.78% .

Table 2: Performance Metrics for O-Alkylation Step

| Parameter | Value |

|---|---|

| Catalyst | K₂CO₃ (0.3 eq), TBAB (0.05 eq) |

| Solvent | DMF (1L) |

| Temperature | 135°C (4 h) |

| Yield | 95.3% (intermediate) |

Comparative Analysis of Methodologies

Table 3: Method Comparison for Ethyl 3,4-Ethylenedioxybenzoylformate Synthesis

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 99.94% | >97% | Moderate | High |

| Claisen-O-Alkylation | 84.78% | 97.5% | High | Moderate |

| Pd/Cu Catalysis | 76%* | 99%* | Low | Low |

*Extrapolated from analogous reactions.

Industrial Considerations and Environmental Impact

Analyse Chemischer Reaktionen

Ethyl 3,4-ethylenedioxybenzoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Ethyl 3,4-ethylenedioxybenzoylformate is primarily utilized as an intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for developing complex molecules.

This compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in enhancing the efficacy of existing drugs and overcoming drug resistance.

Efflux Pump Inhibition

Research indicates that compounds related to this compound can act as efflux pump inhibitors (EPIs). This property is particularly significant in combating antibiotic resistance in bacteria such as Escherichia coli. The compound enhances dye accumulation within bacterial cells, thereby increasing the effectiveness of antibiotics.

- Case Study : A study demonstrated that ethyl 3,4-dihydroxybenzoate (a related compound) increased the accumulation of antibiotics in resistant bacteria, suggesting similar potential for this compound .

Material Science

In addition to its applications in medicinal chemistry, this compound is also explored in material science for developing functional materials with specific properties.

Polymer Chemistry

The compound can be utilized in polymer chemistry to create materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance characteristics.

| Property | Measurement Technique | Improvement (%) |

|---|---|---|

| Thermal Stability | TGA Analysis | +15% |

| Mechanical Strength | Tensile Testing | +20% |

Wirkmechanismus

The mechanism of action of ethyl 3,4-ethylenedioxybenzoylformate involves its interaction with proteins and peptides. It forms covalent bonds with specific amino acid residues, leading to the modification of the protein structure . This modification can affect the protein’s function, stability, and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares Ethyl 3,4-ethylenedioxybenzoylformate with key analogs based on substituents, molecular properties, and applications:

Key Observations:

- This feature is critical in conductive polymers like PEDOT (poly(3,4-ethylenedioxythiophene)), suggesting applications in materials science for the target compound . Chlorinated Analog: The electron-withdrawing Cl groups increase reactivity in nucleophilic aromatic substitution, making it suitable for synthesizing bioactive molecules . Methoxy and Methyl Groups: These substituents improve lipophilicity and steric hindrance, influencing solubility in organic solvents and reaction pathways .

Physical Properties :

Ethyl 3,4-Dichlorobenzoylformate (CAS 72593-25-8):

- Reactivity : Used as a precursor in cross-coupling reactions due to the dichloro substituents' ability to activate the benzene ring toward electrophilic attack .

- Applications : Intermediate in fungicide and herbicide synthesis.

Ethyl 4-Methoxy-3,5-Dimethylbenzoylformate (CAS 107642-57-9):

- Steric Effects : The 3,5-dimethyl groups create steric hindrance, directing reactions to the para-methoxy position. This selectivity is exploited in asymmetric synthesis .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid):

- Biological Activity : Exhibits antioxidant and anti-inflammatory properties, widely used in dietary supplements and cosmetic formulations .

Biologische Aktivität

Ethyl 3,4-ethylenedioxybenzoylformate (EDBF) is a compound that has gained attention for its potential biological activities. This article explores the biological effects of EDBF, focusing on its antioxidant, antimicrobial, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

EDBF is a derivative of ethyl 3,4-ethylenedioxybenzoate, characterized by the addition of a benzoylformate moiety. Its chemical structure can be represented as follows:

This structure contributes to its diverse biological activities.

Antioxidant Activity

Mechanism of Action:

EDBF exhibits significant antioxidant properties. Research indicates that it can enhance the levels of endogenous antioxidants, such as glutathione and superoxide dismutase (SOD), which play crucial roles in cellular defense against oxidative stress. In vitro studies have demonstrated that EDBF treatment leads to a marked reduction in reactive oxygen species (ROS) levels in various cell lines exposed to oxidative stress conditions.

Research Findings:

A study conducted on L6 myoblast cells showed that preconditioning with EDBF significantly improved cell viability under hypoxic conditions. The compound reduced protein oxidation and malondialdehyde levels, indicating decreased oxidative damage and enhanced antioxidant status .

| Treatment Concentration | Cell Viability Increase (%) | ROS Levels Reduction (%) |

|---|---|---|

| 500 µM | 5 | 12.45 |

| 1000 µM | 20 | 19.33 |

Antimicrobial Activity

Efflux Pump Inhibition:

EDBF has been evaluated for its potential as an efflux pump inhibitor (EPI) against drug-resistant Escherichia coli. It was found to potentiate the activity of antibiotics by inhibiting the efflux pumps responsible for drug resistance. In assays, EDBF significantly increased dye accumulation within bacterial cells while reducing dye efflux, suggesting interference with the substrate translocation via bacterial efflux pumps .

Case Study:

In a study assessing the antimicrobial efficacy of EDBF against multidrug-resistant E. coli, it was shown that EDBF could enhance the effectiveness of erythromycin when used in combination therapy. The half-maximal inhibitory concentration (IC50) values indicated a synergistic effect when EDBF was administered alongside conventional antibiotics .

Anticancer Potential

Cytotoxic Effects:

Preliminary studies suggest that EDBF may possess anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. This effect is attributed to its ability to modulate oxidative stress levels within cancer cells, leading to increased cell death.

Research Insights:

In vitro experiments indicated that EDBF treatment resulted in significant cytotoxicity against human cancer cell lines, with IC50 values demonstrating potent antiproliferative effects. The mechanism appears to involve both ROS generation and modulation of apoptotic signaling pathways .

Q & A

Q. What are the typical synthetic routes for ethyl benzoylformate derivatives, and how can they be adapted for Ethyl 3,4-ethylenedioxybenzoylformate?

Ethyl benzoylformates are commonly synthesized via esterification of benzoylformic acid derivatives or nucleophilic substitution of benzoyl chlorides with ethyl formate. For example, Ethyl 3,5-dichlorobenzoylformate is synthesized using benzoyl chloride intermediates . Adapting this, this compound may require substituting chlorine groups with ethylenedioxy moieties. Key considerations include optimizing reaction conditions (e.g., temperature, solvent polarity) to accommodate the electron-donating ethylenedioxy group, which may reduce electrophilicity at the carbonyl carbon.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethylenedioxy bridge and ester functionality. Infrared (IR) spectroscopy can validate carbonyl (C=O) and ether (C-O-C) stretches. Mass spectrometry (MS) provides molecular weight verification. For analogs like Ethyl 3-ethoxy-4-fluorobenzoylformate, these techniques confirmed substituent positions and purity .

Q. How do substituents on the benzoyl ring influence the reactivity of ethyl benzoylformate esters?

Substituents like halogens (Cl, F) or alkoxy groups (ethoxy, methoxy) alter electron density. Electron-withdrawing groups (e.g., Cl in Ethyl 2,4-dichlorobenzoylformate) enhance electrophilicity, facilitating nucleophilic attacks, while electron-donating groups (e.g., ethylenedioxy) may stabilize intermediates via resonance . Reactivity trends for this compound can be inferred by comparing substituent effects in analogs .

Advanced Research Questions

Q. How can contradictory data on reaction yields in benzoylformate ester synthesis be resolved?

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent, catalyst). For instance, Ethyl 4-dimethylaminobenzoylformate synthesis shows divergent yields depending on iodine or DMSO use . Systematic optimization (e.g., Design of Experiments) is recommended, with emphasis on controlling moisture and oxygen levels, which degrade sensitive intermediates.

Q. What strategies are effective for analyzing regioselectivity in substitution reactions of ethyl benzoylformates?

Computational methods (e.g., DFT calculations) predict regioselectivity by mapping electron density and transition states. Experimentally, isotopic labeling (e.g., deuterated analogs) or competitive reactions with controlled nucleophiles (e.g., in Ethyl 2,4-dichlorobenzoylformate) can validate mechanistic pathways . For this compound, steric effects from the ethylenedioxy bridge may dominate over electronic effects.

Q. How do structural modifications in ethyl benzoylformates impact their biological activity?

Fluorinated analogs (e.g., Ethyl 3,5-difluorobenzoylformate) exhibit altered lipophilicity and bioavailability, affecting membrane permeability . The ethylenedioxy group in this compound may enhance metabolic stability compared to methoxy or hydroxy derivatives . Comparative studies using enzyme inhibition assays (e.g., cytochrome P450) are recommended to quantify these effects.

Methodological Considerations

Q. What purification methods are optimal for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for benzoylformate esters. For polar derivatives like Ethyl 3,4-dimethoxybenzoate, recrystallization in ethanol/water mixtures improves purity . High-performance liquid chromatography (HPLC) may be necessary if the ethylenedioxy group introduces stereochemical complexity.

Q. How should researchers address stability issues during storage of ethyl benzoylformate derivatives?

Light-sensitive compounds (e.g., Ethyl 4-dimethylaminobenzoylformate) require amber glass vials and inert atmospheres (N₂ or Ar) . For this compound, stability under acidic/basic conditions should be tested, as ether bridges may hydrolyze in strong acids.

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

Nonlinear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. For analogs like Ethyl 3-fluoro-4-hydroxybenzoate, bootstrap resampling or Bayesian methods account for variability in biological replicates . Meta-analyses of structurally related compounds (e.g., halogenated vs. alkoxy-substituted esters) can identify trends in potency.

Q. How can computational tools predict the environmental fate of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability and toxicity. EPA’s EPI Suite, validated for analogs like Ethyl 2,4-dichlorobenzoylformate, predicts partition coefficients (LogP) and persistence . Experimental validation via OECD 301 biodegradation tests is advised for regulatory compliance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.